molecular formula C22H27FN2O4S B7701133 N-(2-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE

N-(2-FLUOROPHENYL)-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7701133
M. Wt: 434.5 g/mol
InChI Key: ODHVUTLGXNPZDF-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperidine carboxamide moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride derivative in the presence of a base.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxamide: Unique due to its specific combination of functional groups.

    N-(2-Fluorophenyl)-1-[2-methoxybenzenesulfonyl]piperidine-4-carboxamide: Lacks the propan-2-yl group, leading to different chemical and biological properties.

    N-(2-Fluorophenyl)-1-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its reactivity and solubility.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-15(2)17-8-9-20(29-3)21(14-17)30(27,28)25-12-10-16(11-13-25)22(26)24-19-7-5-4-6-18(19)23/h4-9,14-16H,10-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHVUTLGXNPZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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